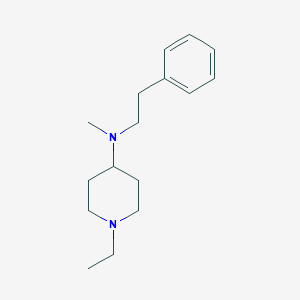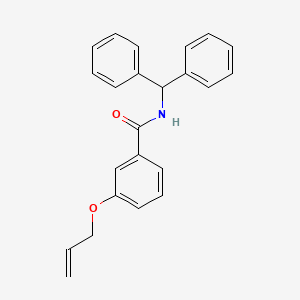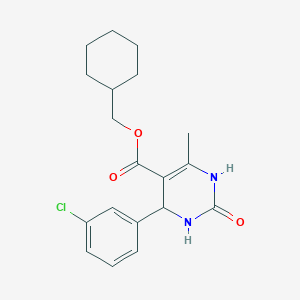
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide is a complex organic molecule that belongs to the class of dihydropyridines Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
-
Formation of the Dihydropyridine Core: : The dihydropyridine core can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. In this case, the starting materials would include a furan-2-carbaldehyde, a β-ketoester with a cyano group, and an appropriate amine.
-
Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where the dihydropyridine intermediate reacts with a methoxyphenyl halide under basic conditions.
-
Addition of the Prop-2-en-1-ylsulfanyl Group: : The prop-2-en-1-ylsulfanyl group can be added via a thiol-ene reaction, where the dihydropyridine intermediate reacts with an allyl thiol in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts and Reagents: Use of efficient catalysts and reagents to facilitate each step of the synthesis.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize the efficiency of each reaction.
Purification Techniques: Implementation of advanced purification techniques such as chromatography and recrystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxyphenyl and prop-2-en-1-ylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of pyridine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide: has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new therapeutic agents, particularly in the treatment of cardiovascular diseases and cancer.
Biological Studies: It can be used to study the biological activity of dihydropyridine derivatives and their interactions with biological targets.
Chemical Research: The compound can serve as a model compound for studying the reactivity and stability of dihydropyridine derivatives.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Calcium Channel Modulation: Similar to other dihydropyridines, it may modulate calcium channels, affecting calcium influx in cells.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: The compound may bind to specific receptors, altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxamide: can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used in the treatment of angina and hypertension.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other dihydropyridine derivatives.
Eigenschaften
IUPAC Name |
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-prop-2-enylsulfanyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-4-12-29-22-15(13-23)20(18-10-7-11-28-18)19(14(2)24-22)21(26)25-16-8-5-6-9-17(16)27-3/h4-11,20,24H,1,12H2,2-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWCGQOMALGPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC=C)C#N)C2=CC=CO2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386893 |
Source


|
| Record name | ST072682 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5915-39-9 |
Source


|
| Record name | ST072682 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5027196.png)

![(1S*,4R*)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5027212.png)
![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5027220.png)
![7-amino-5-(2,5-diethoxyphenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5027230.png)
![1,3-DIMETHYL 5-[3-AMINO-4-(MORPHOLIN-4-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE](/img/structure/B5027234.png)
![N-(4-bromophenyl)-2-[[2-(2-phenylethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5027240.png)



![2-[(2-phenoxyethyl)thio]-1,3-benzoxazole](/img/structure/B5027264.png)
![4-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5027268.png)
![5-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylpentan-1-amine](/img/structure/B5027270.png)
![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027276.png)
